molecular formula C10H6BrF3O2 B12111534 2-Buten-1-one, 1-(4-bromophenyl)-4,4,4-trifluoro-3-hydroxy-

2-Buten-1-one, 1-(4-bromophenyl)-4,4,4-trifluoro-3-hydroxy-

Cat. No.: B12111534
M. Wt: 295.05 g/mol
InChI Key: KQTSRYLXTKSQGP-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    .

    Structure: It features a bromophenyl group attached to a butenone backbone, with a trifluoromethyl group and a hydroxy group at specific positions.

  • Preparation Methods

      Synthetic Routes: The synthetic routes for this compound are not extensively documented.

      Reaction Conditions: Specific reaction conditions may vary, but typical conditions include the use of a base (such as sodium hydroxide) and a solvent (e.g., ethanol or acetonitrile).

      Industrial Production: Industrial-scale production methods are not widely reported due to its limited commercial use.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including nucleophilic addition, substitution, and cyclization.

      Common Reagents and Conditions: Dimethylamine, base, and appropriate solvents are commonly used.

      Major Products: The major product is the cyclized butenone structure.

  • Scientific Research Applications

      Chemistry: Limited studies explore its reactivity and applications in organic synthesis.

      Biology and Medicine: Its biological applications remain unexplored, but it could serve as a starting point for drug discovery.

      Industry: No significant industrial applications are known.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C10H6BrF3O2

    Molecular Weight

    295.05 g/mol

    IUPAC Name

    (Z)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one

    InChI

    InChI=1S/C10H6BrF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-5,15H/b8-5-

    InChI Key

    KQTSRYLXTKSQGP-YVMONPNESA-N

    Isomeric SMILES

    C1=CC(=CC=C1/C(=C/C(=O)C(F)(F)F)/O)Br

    Canonical SMILES

    C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)O)Br

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.